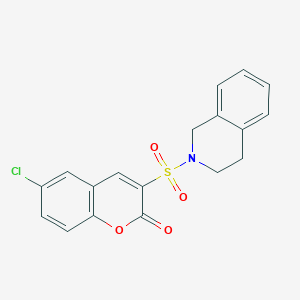
4-Bromo-3-chlorobenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-chlorobenzene-1-sulfonyl fluoride, also known as BCSF, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonyl fluoride derivative that contains both bromine and chlorine atoms. It has been used in various research fields, including biochemistry, medicinal chemistry, and organic synthesis.
Scientific Research Applications
Synthesis and Utility in Click Chemistry 4-Bromo-3-chlorobenzene-1-sulfonyl fluoride plays a significant role in the realm of synthetic chemistry, particularly in the development of fluorosulfonylation reagents. These reagents are crucial for creating functionalized molecules with sulfonyl fluoride moieties. For example, 1-bromoethene-1-sulfonyl fluoride, a compound with a similar functional group, demonstrates its utility as a tris-electrophile and a sulfur(VI) fluoride exchange (SuFEx) clickable material. This has been particularly emphasized in the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition process, showcasing a general and direct route to isoxazoles that are challenging to access through other methods (Leng & Qin, 2018).
Advancements in SuFEx Click Chemistry Furthering the applications in click chemistry, the in situ generation of 1-bromoethene-1-sulfonyl fluoride (BESF) from its precursors has opened up new avenues for synthesizing various sulfonate, sulfonamide, and sulfonic acid derivatives. These derivatives are integral to constructing complex molecular architectures efficiently and with high yield. The ability of these compounds to undergo facile SuFEx reactions with aryl silyl ethers, forming stable sulfonate connections, highlights their importance in modular chemical synthesis (Smedley et al., 2018).
Electrochemical Oxidative Coupling The development of novel methods for synthesizing sulfonyl fluorides, such as through electrochemical oxidative coupling, marks a significant step forward in green chemistry. This method utilizes thiols or disulfides in combination with potassium fluoride, offering a mild, environmentally benign route to sulfonyl fluorides. Given their broad substrate scope, these methods enable the preparation of sulfonyl fluorides from various starting materials, underscoring the versatility and utility of compounds like this compound in synthesizing valuable chemical motifs (Laudadio et al., 2019).
Fluorine Atom Attachment to Organic Molecules The attachment of fluorine atoms to organic molecules is a critical step in the development of pharmaceuticals and agrochemicals. Techniques such as using bromine trifluoride, derived from elemental fluorine, enable the construction of compounds with specific fluorinated groups. This process, facilitated by reagents that offer nucleophilic fluoride ions, demonstrates the importance of fluorine-containing compounds, including those related to this compound, in organic synthesis and drug development (Rozen, 2005).
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-3-chlorobenzene-1-sulfonyl fluoride . Factors such as pH, temperature, and the presence of other reactive species could affect its reactivity and stability. Additionally, the biological environment (e.g., the presence of specific proteins or enzymes) could influence its efficacy.
properties
IUPAC Name |
4-bromo-3-chlorobenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTBOYHZGLLBJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2934970.png)
![6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2934972.png)


![N-[(1-Aminocycloheptyl)methyl]-2-(benzotriazol-1-yl)acetamide;hydrochloride](/img/structure/B2934976.png)



![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2934982.png)




